Phenyl 4-nitrobenzoate
Overview
Description
Synthesis Analysis
Phenyl 4-nitrobenzoate can be synthesized through various chemical reactions, including Friedel-Crafts acylation, substitution reactions, and metathesis. The synthesis process often involves starting materials such as iodobenzene, p-nitro-benzoic acid, and diphenyl sulfide, with specific conditions favoring the formation of phenyl 4-nitrobenzoate derivatives (Cheng De-jun, 2008).
Molecular Structure Analysis
The molecular structure of phenyl 4-nitrobenzoate and its derivatives exhibits specific characteristics influenced by the arrangement of its molecular components. Studies have reported the existence of hydrogen-bonded sheets and chains in its isomeric forms, showcasing a polarized molecular-electronic structure (J. Portilla et al., 2007).
Chemical Reactions and Properties
Phenyl 4-nitrobenzoate participates in various chemical reactions, including nucleophilic substitution reactions with secondary alicyclic amines, indicating its reactivity and potential for chemical transformations (E. Castro et al., 2003). Its reactions are influenced by factors such as the presence of substituents, which affect its rate and mechanism of reactions.
Physical Properties Analysis
The physical properties of phenyl 4-nitrobenzoate derivatives, such as their thermal and mesomorphic behaviors, have been explored. Studies highlight the influence of substituents on their thermal properties and the formation of specific phases, indicating the compound's utility in material science applications (H. Sugiura et al., 1991).
Chemical Properties Analysis
The chemical properties of phenyl 4-nitrobenzoate, including its reactivity in nucleophilic substitution reactions and the effect of substituents on its reaction mechanisms, have been extensively studied. These properties underscore the compound's versatility and its potential applications in synthetic chemistry (H. Koh et al., 1999).
Scientific Research Applications
Electroanalytical Chemistry : Investigating the reduction of phenyl nitrobenzoates in solvents like N, N-dimethylformamide, phenyl 4-nitrobenzoate undergoes cathodic deprotection in two steps, leading to the formation of free phenol in high yields. This process is significant in electroanalytical studies (Jorge & Stradiotto, 1997).
Magnetic Materials : In the synthesis of single-chain magnetic materials, 4-nitrobenzoic acid is used as a ligand, impacting the magnetic properties of the resulting complexes. For example, in a Tb(III) complex, it shows temperature and frequency-dependent magnetic behavior (Kharwar, Mondal, & Konar, 2018).
Biochemical Applications : 5,5'-dithiobis(2-nitrobenzoic acid), a water-soluble aromatic disulfide, is valuable for determining sulfhydryl groups in biological materials, impacting biochemical analysis and research (Ellman, 1959).
Antimicrobial Agents : Synthesized derivatives of triazoles starting from 4-nitrobenzoic acid have shown potential as novel antimicrobial agents. These derivatives exhibit activity against various bacterial and fungal strains, demonstrating the compound's relevance in pharmaceutical research (Upmanyu et al., 2011).
Material Science and Liquid Crystals : Studies on derivatives of phenyl 4-nitrobenzoate have explored their thermal properties and mesomorphic (liquid crystal) behavior. The nitro group at the lateral position affects the smectic properties of these compounds, influencing their application in material science (Sugiura et al., 1991).
Pharmaceutical Research : Phenyl 4-nitrobenzoate derivatives have been synthesized for antitumor evaluation. These compounds exhibit cytostatic activities against various malignant human cell lines, highlighting their potential in cancer research (Racané et al., 2006).
Polymer Science : In polymer science, phenyl 4-nitrobenzoate has been used in the synthesis of well-defined aromatic polyamides and block copolymers. This includes applications in creating materials with specific molecular weights and low polydispersity (Yokozawa et al., 2002).
Future Directions
properties
IUPAC Name |
phenyl 4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(18-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(16)17/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSSRKMAXZEBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162216 | |
Record name | Benzoic acid, 4-nitro-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-nitrobenzoate | |
CAS RN |
1429-05-6 | |
Record name | Benzoic acid, 4-nitro-, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1429-05-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-nitro-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NITRO-BENZOIC ACID PHENYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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